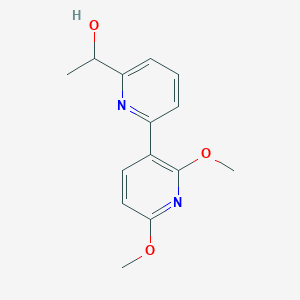

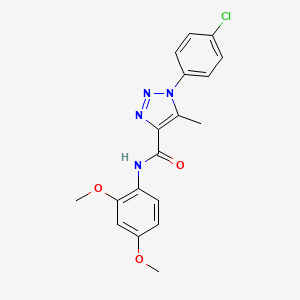

1-(2',6'-dimethoxy-2,3'-bipyridin-6-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bipyridine derivatives often involves condensation reactions, where carboxylic acids and amines are effectively condensed in the presence of condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), offering a practical method for the formation of amides and esters under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).

Molecular Structure Analysis

The study of dimethoxyethane/ethanol solutions provides insights into the molecular structure through thermophysical measurements and computational studies. This research, focusing on poly(ethyleneoxide) + alcohol mixtures, reveals the intricate balance of intermolecular hydrogen bonding and homo- and heteroassociations, which are critical for understanding the molecular structure and interactions of similar compounds (Aparicio et al., 2011).

Chemical Reactions and Properties

Research into the photochemical dimerization of 1-methyl-5,6-diphenylpyrazin-2-one highlights the significance of crystal packing and the proximity of reacting centers for chemical reactivity, providing a framework for understanding the chemical behavior of structurally similar compounds (Kaftory, 1984).

Physical Properties Analysis

The properties of poly(ethyleneoxide) + alcohol mixtures, with a focus on 1,2-dimethoxyethane and ethanol, provide valuable insights into the physical properties, such as deviations from ideality related to intermolecular hydrogen bonding. These findings help in understanding the physical behavior of similar chemical entities (Aparicio et al., 2011).

Chemical Properties Analysis

The synthesis and characterization of palladium(II) and platinum(II) adducts and cyclometalated complexes of 6,6'-dimethoxy-2,2'-bipyridine, involving C(sp3)–H and C(sp2)–H bond activations, offer profound insights into the chemical properties and reactivity of related compounds. These studies demonstrate the potential for forming complex structures through selective bond activation and coordination (Cocco et al., 2014).

科学的研究の応用

Molecular Interactions and Thermophysical Properties

Research on dimethoxyethane/ethanol solutions has provided insights into the unusual properties of poly(ethylene oxide) + alcohol mixtures. Using 1,2-dimethoxyethane in ethanol solutions as a model, studies have shown remarkable deviations from ideality due to intermolecular hydrogen bonding between molecules. These findings, derived from a combination of thermophysical measurements and computational studies, highlight the molecular-level structure of such mixtures and the interactions between dimethoxyethane and ethanol molecules. This research is crucial for understanding the behavior of similar molecular systems in various scientific applications (Aparicio et al., 2011).

Organic Synthesis and Reactivity

In the field of organic synthesis, the reactivity of benzylation of alcohols using bench-stable pyridinium salts has been explored. A study described the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which effectively converts alcohols into benzyl ethers upon warming. This research provides a foundation for developing new methodologies in organic synthesis and understanding the mechanisms underlying the benzylation of alcohols (Poon & Dudley, 2006).

Chiral Catalysis

The synthesis of optically active pyridyl alcohols through catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes represents another significant application in scientific research. These compounds, synthesized in good to high enantiomeric excesses, are crucial for understanding chiral catalysis and its applications in creating enantioselective compounds (Ishizaki & Hoshino, 1994).

Safety and Hazards

特性

IUPAC Name |

1-[6-(2,6-dimethoxypyridin-3-yl)pyridin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)11-5-4-6-12(15-11)10-7-8-13(18-2)16-14(10)19-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYWMBPKZYPOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C2=C(N=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2',6'-Dimethoxy-2,3'-bipyridin-6-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)